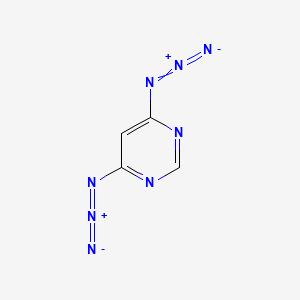

4,6-Diazidopyrimidine

Description

4,6-Diazidopyrimidine is a pyrimidine derivative characterized by two azide (-N₃) groups at the 4- and 6-positions of the heterocyclic ring. Pyrimidines are critical in medicinal chemistry due to their role as nucleic acid bases and their utility in synthesizing bioactive molecules, including kinase inhibitors and antiviral agents .

Properties

CAS No. |

1500-96-5 |

|---|---|

Molecular Formula |

C4H2N8 |

Molecular Weight |

162.11 g/mol |

IUPAC Name |

4,6-diazidopyrimidine |

InChI |

InChI=1S/C4H2N8/c5-11-9-3-1-4(10-12-6)8-2-7-3/h1-2H |

InChI Key |

RRHDLWYSWOOREU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CN=C1N=[N+]=[N-])N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diazidopyrimidine typically involves the introduction of azide groups into a pyrimidine precursor. One common method is the diazotization of 4,6-diaminopyrimidine followed by azidation. The reaction conditions often involve the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to yield 4,6-Diazidopyrimidine .

Industrial Production Methods: Industrial production methods for 4,6-Diazidopyrimidine are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. These methods may involve continuous flow reactors and automated systems to ensure precise control over reaction conditions and to minimize the risks associated with handling azide compounds .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diazidopyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions.

Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halides or nucleophiles can be used under conditions like heating or the presence of catalysts.

Cycloaddition Reactions: Copper(I) catalysts are commonly used in Huisgen cycloaddition reactions.

Reduction Reactions: Reducing agents like LiAlH₄ or hydrogen gas (H₂) in the presence of a catalyst can be used.

Major Products Formed:

Substitution Reactions: Various substituted pyrimidines depending on the nucleophile used.

Cycloaddition Reactions: Triazole derivatives.

Reduction Reactions: 4,6-Diaminopyrimidine.

Scientific Research Applications

4,6-Diazidopyrimidine has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a building block in organic synthesis.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

Industry: It is used in the production of advanced materials, including polymers and explosives.

Mechanism of Action

The mechanism of action of 4,6-Diazidopyrimidine depends on its specific application. In cycloaddition reactions, the azide groups act as 1,3-dipoles, reacting with alkynes or alkenes to form triazoles. In biological systems, the azide groups can interact with biomolecules, potentially leading to the formation of covalent bonds with target proteins or nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,6-Diaminopyrimidine Derivatives

4,6-Diamino-5-iodopyrimidine (25) and 4,6-diamino-5-trimethylsilylethynylpyrimidine (26) () highlight the reactivity of the 4,6-diaminopyrimidine scaffold. Key distinctions include:

- Synthetic Routes: The iodination of 4,6-diaminopyrimidine (24) with iodine in DMF yields 25 (81% yield), while Sonogashira coupling with trimethylsilylacetylene produces 26 (70% yield) .

- Spectroscopic Data :

- Applications: These derivatives are intermediates in synthesizing pyrrolo[2,3-d]pyrimidines (e.g., 27), which mimic adenosine but with altered hydrogen-bonding capabilities .

4,6-Dimethoxypyrimidine Derivatives

2-Amino-4,6-dimethoxypyrimidine () features methoxy (-OCH₃) groups instead of azides. Key differences include:

- Crystallography: The crystal structure of 2-amino-4,6-dimethoxypyrimidin-1-ium 2,2-dichloroacetate reveals planar pyrimidine rings stabilized by hydrogen bonds (N–H···O and O–H···O), with a dihedral angle of 7.8° between the pyrimidine and dichloroacetate moieties .

- Synthetic Utility : Methoxy groups enhance stability and modulate electronic properties, making these derivatives suitable for coordination chemistry and agrochemical development .

Other Pyrimidine Analogues

lists compounds with structural similarity to 4,6-disubstituted pyrimidines:

| Compound Name | Similarity Score | Key Features |

|---|---|---|

| 2,4-Diamino-6-methoxypyrimidine | 0.73 | Amino and methoxy substituents |

| 4,6-Dimethoxy-5-methylpyrimidine | 0.80 | Methyl and methoxy groups at C5, C4/6 |

| 2-Methyl-4,6-dimethoxypyrimidine | 0.80 | Methyl at C2, methoxy at C4/6 |

These analogues emphasize how substituent type (azide vs. amino/methoxy) and position influence reactivity and applications. For instance, azides are more reactive in click chemistry, whereas methoxy groups enhance solubility and stability .

Key Research Findings

- Comparative Stability: 4,6-Dimethoxypyrimidines exhibit higher thermal stability (e.g., crystalline structures with melting points >150°C) compared to amino-substituted derivatives, which are prone to oxidative degradation .

- Biological Activity: 4,6-Diaminopyrimidines serve as precursors to antimetabolites, while methoxy derivatives are explored as kinase inhibitors due to their electron-donating effects .

Data Tables

Table 1: Physicochemical Properties of Selected Pyrimidines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.